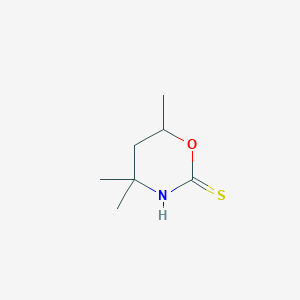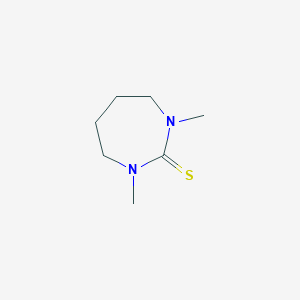
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound has a unique structure that makes it a promising candidate for developing novel drugs and materials.
Mécanisme D'action
The mechanism of action of 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of neurotransmitter systems in the brain. Specifically, it has been reported to enhance the activity of GABAergic neurotransmission, which is known to have anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- has been shown to have a variety of biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- in lab experiments is its unique structure, which makes it a versatile building block for the synthesis of novel compounds. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safe option for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl-. One potential direction is the development of novel drugs based on this compound for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate the potential applications of this compound in the field of materials science. Finally, studies could be conducted to further elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- can be achieved through various methods. One of the most commonly used methods is the reaction of 1,3-dimethyl-2-imidazolidinone with sulfur and hydrazine hydrate. This reaction produces 1,3-dimethyl-2-thiourea, which is then cyclized with formaldehyde to yield the target compound.
Applications De Recherche Scientifique
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities such as antitumor, antimicrobial, and anticonvulsant properties. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
| 16597-36-7 | |
Formule moléculaire |
C7H14N2S |
Poids moléculaire |
158.27 g/mol |
Nom IUPAC |
1,3-dimethyl-1,3-diazepane-2-thione |
InChI |
InChI=1S/C7H14N2S/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
Clé InChI |
FNTZFTBFBDSSGA-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=S)C |
SMILES canonique |
CN1CCCCN(C1=S)C |
| 16597-36-7 | |
Synonymes |
Hexahydro-1,3-dimethyl-1H-1,3-diazepine-2-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


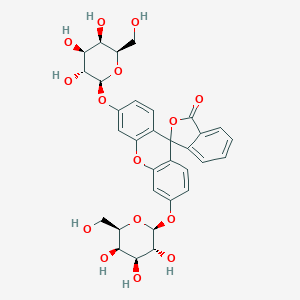
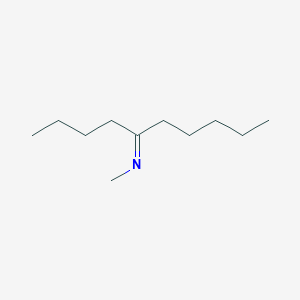
![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
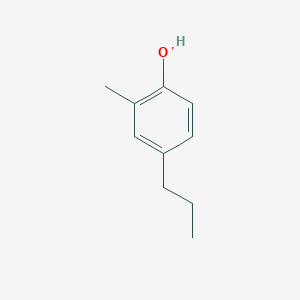
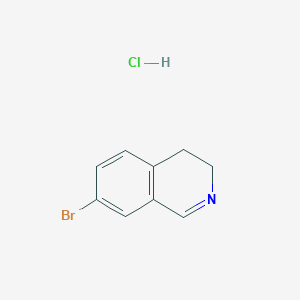
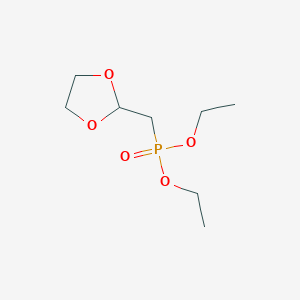
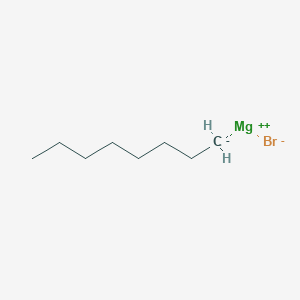
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
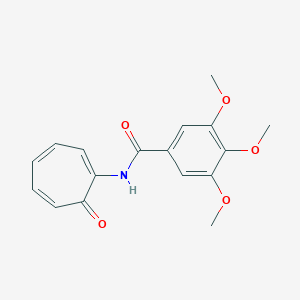
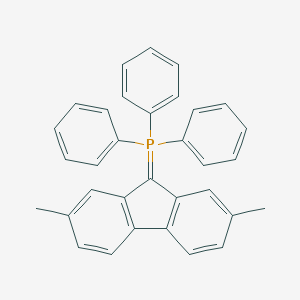
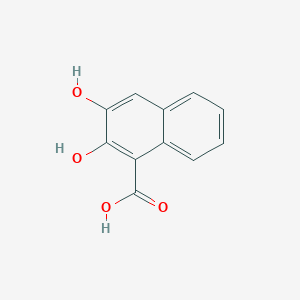
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
